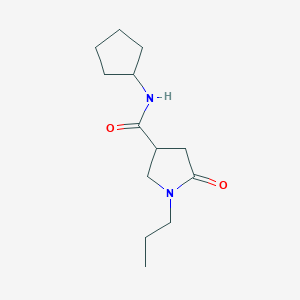
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide, also known as BFPDA, is a chemical compound that has been the subject of extensive scientific research. It was first synthesized in 2013 and has since been investigated for its potential therapeutic applications in various fields.
Mechanism of Action
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide acts as a dopamine reuptake inhibitor, meaning it prevents the reabsorption of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and reward-motivated behavior. Additionally, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its dopamine reuptake inhibition and anti-cancer properties, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to have analgesic properties, meaning it can reduce pain sensation. 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has also been shown to have anxiolytic properties, meaning it can reduce anxiety levels.
Advantages and Limitations for Lab Experiments
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has several advantages for lab experiments, including its ability to selectively target dopamine reuptake and inhibit cancer cell growth. However, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide also has limitations, including its limited solubility in water and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide. One area of interest is the potential use of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide as a treatment for drug addiction. Another area of interest is the development of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide and its potential therapeutic applications in various fields.
Synthesis Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide involves the reaction of 4-fluorobenzylamine with 3-(1,3-benzodioxol-5-yl)propanoyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain pure 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to inhibit the reuptake of dopamine, a neurotransmitter that plays a critical role in reward-motivated behavior. This property has led to investigations into the potential use of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide as a treatment for drug addiction.
In cancer research, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. This property has led to investigations into the potential use of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide as a chemotherapy agent.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-14-5-1-13(2-6-14)10-19-17(20)8-4-12-3-7-15-16(9-12)22-11-21-15/h1-3,5-7,9H,4,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJGMTKOQWAVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6068668.png)
![7-(4-fluorophenyl)-3-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6068669.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6068671.png)
![1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone](/img/structure/B6068678.png)
![[1-(4-butoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6068680.png)
![N-(2-methoxyethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B6068686.png)
![1-methyl-4-phenyl-6-[4-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6068698.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)

![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
![2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)
![2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)